molecular formula C9H10IN B13767152 1,2,3,4-Tetrahydro-8-iodo-isoquinoline

1,2,3,4-Tetrahydro-8-iodo-isoquinoline

Cat. No.: B13767152
M. Wt: 259.09 g/mol
InChI Key: FRTJFZNISNIDEQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,3,4-Tetrahydro-8-iodo-isoquinoline can be synthesized through various methods. One common approach involves the Pictet-Spengler reaction, where phenylethylamine reacts with an aldehyde in the presence of an acid catalyst to form the tetrahydroisoquinoline scaffold . The iodination of the tetrahydroisoquinoline can be achieved using iodine or iodinating agents under specific conditions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydro-8-iodo-isoquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form isoquinoline derivatives.

    Reduction: Reduction reactions can convert it into different tetrahydroisoquinoline derivatives.

    Substitution: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoquinoline derivatives, while substitution reactions can produce various functionalized tetrahydroisoquinolines.

Scientific Research Applications

1,2,3,4-Tetrahydro-8-iodo-isoquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2,3,4-Tetrahydro-8-iodo-isoquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

1,2,3,4-Tetrahydro-8-iodo-isoquinoline can be compared with other tetrahydroisoquinoline derivatives:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H10IN

Molecular Weight

259.09 g/mol

IUPAC Name

8-iodo-1,2,3,4-tetrahydroisoquinoline

InChI

InChI=1S/C9H10IN/c10-9-3-1-2-7-4-5-11-6-8(7)9/h1-3,11H,4-6H2

InChI Key

FRTJFZNISNIDEQ-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=C1C=CC=C2I

Origin of Product

United States

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